molecular formula C9H17N3OS B10831249 Norbiotinamine

Norbiotinamine

Cat. No.: B10831249
M. Wt: 215.32 g/mol
InChI Key: KRWAZHNVQMITHZ-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Norbiotinamine can be synthesized by coupling biotin with a carboxylic group of amino acids. For instance, this compound is coupled with the NHS ester of N-Boc-glutamic acid γ-benzyl ester. The resulting norbiotinylamide of γ-glutamic acid, obtained after deprotection, is similar to biocytin but has a shorter aliphatic chain and an inverted amide bond .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the coupling reaction, purification, and deprotection steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Norbiotinamine primarily undergoes substitution reactions. It can be coupled with a carboxylic group of amino acids to form inverse peptides .

Common Reagents and Conditions:

  • NHS ester of N-Boc-glutamic acid γ-benzyl ester
  • Deprotection agents

Major Products: The major product formed from these reactions is the norbiotinylamide of γ-glutamic acid, which has a shorter aliphatic chain and an inverted amide bond compared to biocytin .

Mechanism of Action

Norbiotinamine exerts its effects by coupling with a carboxylic group of amino acids to form inverse peptides. This coupling results in an amide linkage oriented in the opposite direction compared to biotin. The molecular targets and pathways involved include biotin-binding proteins and their interactions within biological systems .

Comparison with Similar Compounds

  • Biotin
  • Biocytin (biotin lysine)

Comparison: Norbiotinamine is unique in that it forms inverse peptides with an amide linkage oriented in the opposite direction compared to biotin and biocytin. This unique property makes it valuable in specific scientific research applications where inverse peptide formation is required .

Properties

Molecular Formula

C9H17N3OS

Molecular Weight

215.32 g/mol

IUPAC Name

(3aS,4S,6aR)-4-(4-aminobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C9H17N3OS/c10-4-2-1-3-7-8-6(5-14-7)11-9(13)12-8/h6-8H,1-5,10H2,(H2,11,12,13)/t6-,7-,8-/m0/s1

InChI Key

KRWAZHNVQMITHZ-FXQIFTODSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCN)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCN)NC(=O)N2

Origin of Product

United States

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